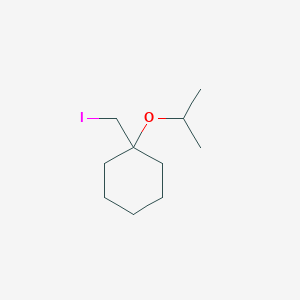![molecular formula C7H6FN3O B13067027 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)
7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the assembly of the pyrazolopyridine system. Various synthetic strategies have been reported, including the use of pyrazolones and (trifluoromethyl)alkenes under mild conditions . These methods are systematized according to the method to assemble the pyrazolopyridine system, considering their advantages and drawbacks .
Analyse Chemischer Reaktionen
7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include pyrazolones and (trifluoromethyl)alkenes . The major products formed from these reactions are useful compounds such as 6-fluoro-1,4-dihydropyrano[2,3-c]pyrazoles .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. For instance, pyrido[2,3-b]pyrazine-based materials are used in high-performance organic light-emitting diodes (OLEDs) due to their high photoluminescence quantum efficiency . Additionally, derivatives of this compound have been evaluated for their biological activities, including their potential as fibroblast growth factor receptor inhibitors .
Wirkmechanismus
The mechanism of action of 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the fibroblast growth factor receptor signaling pathway, which plays a crucial role in various types of tumors . This inhibition occurs through the binding of the compound to the receptor, leading to the activation of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one include other pyrido[2,3-b]pyrazine derivatives and 1H-pyrrolo[2,3-b]pyridine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent fibroblast growth factor receptor inhibitors with distinct molecular weights and inhibitory activities .
Eigenschaften
Molekularformel |
C7H6FN3O |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
7-fluoro-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C7H6FN3O/c8-4-1-5-7(9-2-4)10-3-6(12)11-5/h1-2H,3H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
YENLSJYYFRFTFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC2=C(N1)N=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


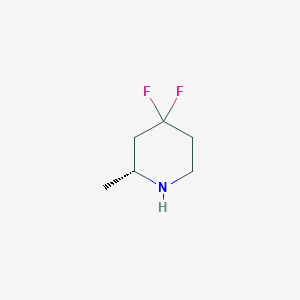
![1-[2-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B13066958.png)
![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
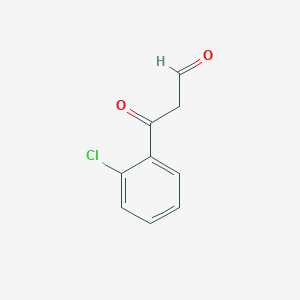
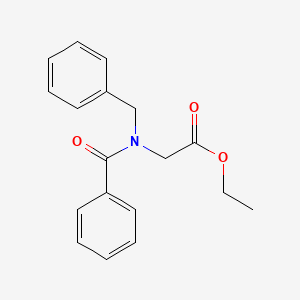
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)

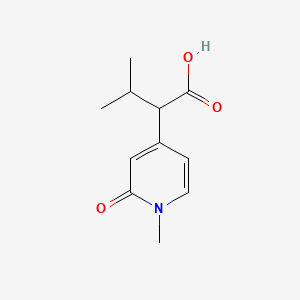
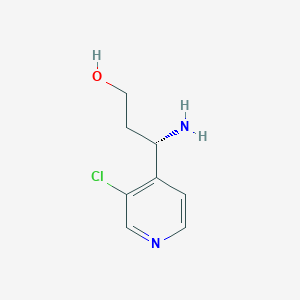

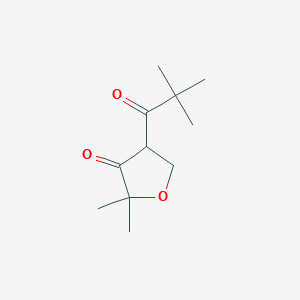
![1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13067006.png)

